molecular formula C16H17BF3NO2 B13404004 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-8-(trifluoromethyl)quinoline

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-8-(trifluoromethyl)quinoline

Cat. No.: B13404004
M. Wt: 323.1 g/mol
InChI Key: JTKBPPHPZCREHQ-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)quinoline (CAS: 1038389-84-2) is a boronic ester-functionalized quinoline derivative. Its structure features a pinacol boronate group at the 6-position and a trifluoromethyl (-CF₃) substituent at the 8-position of the quinoline core. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules for pharmaceutical and materials science applications . Evidence from NMR studies confirms its structural integrity, with distinct signals for the pinacol boronate (δ 1.35 ppm, 12H) and quinoline aromatic protons .

Properties

Molecular Formula

C16H17BF3NO2

Molecular Weight

323.1 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)quinoline

InChI

InChI=1S/C16H17BF3NO2/c1-14(2)15(3,4)23-17(22-14)11-8-10-6-5-7-21-13(10)12(9-11)16(18,19)20/h5-9H,1-4H3

InChI Key

JTKBPPHPZCREHQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)C(F)(F)F)N=CC=C3

Origin of Product

United States

Preparation Methods

Overview

Palladium-catalyzed borylation is a well-established method for introducing boronate esters onto heteroaromatic compounds, including quinolines. This approach typically involves the coupling of quinoline halides or triflates with bis(pinacolato)diboron (B2pin2) under inert conditions.

Preparation Method

  • Starting Material: 8-Halogenated quinoline (e.g., 8-chloroquinoline or 8-triflatequinoline)
  • Catalyst System: Palladium sources such as Pd(dppf)Cl2, Pd(OAc)2, or Pd2(dba)3
  • Ligands: 1,1'-Bis(diphenylphosphino)ferrocene (dppf), XPhos, or other bulky phosphines
  • Base: Potassium acetate (KOAc) or cesium carbonate (Cs2CO3)
  • Solvent: 1,4-Dioxane, dimethylformamide (DMF), or ethanol-water mixtures
  • Reaction Conditions: Typically at 80–85°C under inert atmosphere for 12–24 hours

Representative Procedure

In a typical experiment:

  • Dissolve the quinoline halide in 1,4-dioxane.
  • Add B2pin2 (1.2–1.5 equivalents), Pd catalyst (2–5 mol%), ligand (4 mol%), and base (2–3 equivalents).
  • Purge with nitrogen or argon.
  • Heat at 80–85°C for 12–24 hours.
  • Purify by column chromatography to isolate the boronate ester.

Research Findings

Recent studies demonstrate yields exceeding 90% for 8-borylated quinolines. For instance, the borylation of 8-triflatequinoline with B2pin2 under Pd catalysis yields compounds with high regioselectivity and functional group tolerance, making this method highly versatile.

Iridium-Catalyzed Site-Selective Borylation

Overview

Iridium catalysis offers an alternative route, especially for regioselective ortho-borylation of heteroarenes, including quinoline derivatives. This method is characterized by high selectivity and mild conditions.

Preparation Method

  • Catalyst: [Ir(OMe)(cod)]2 (1 mol%) or similar iridium precatalysts
  • Ligand: 2-Phenylpyridine or 3,4,7,8-tetramethyl-1,10-phenanthroline
  • Borylating Agent: Bis(pinacolato)diborane (B2pin2)
  • Solvent: Tetrahydrofuran (THF) or acetonitrile
  • Reaction Conditions: 80°C for 12 hours under nitrogen

Representative Procedure

  • Combine the quinoline substrate, B2pin2 (1.5 equivalents), iridium catalyst, and ligand in THF.
  • Degas the mixture with nitrogen.
  • Heat at 80°C for 12 hours.
  • Workup involves filtration and purification via chromatography.

Research Findings

Ir-catalyzed borylation exhibits high regioselectivity for the C-8 position of quinolines, especially in substrates bearing electron-withdrawing groups such as trifluoromethyl. Yields typically range from 80–95%, with excellent functional group compatibility.

Cross-Coupling and Functionalization Strategies

Additional Methods

  • Suzuki–Miyaura coupling: Post-borylation, the boronate ester can be coupled with various aryl or heteroaryl halides to diversify the quinoline scaffold.
  • Direct C–H activation: Advanced protocols utilize directing groups or catalysts to activate specific positions on quinoline rings for borylation without pre-functionalization.

Summary of Key Parameters and Yields

Method Catalyst Ligand Borylating Agent Solvent Temperature Time Yield (%) Notes
Pd-catalyzed Pd(dppf)Cl2 dppf B2pin2 1,4-Dioxane 80°C 12–24h >90 High regioselectivity
Ir-catalyzed [Ir(OMe)(cod)]2 2-Phenylpyridine B2pin2 THF 80°C 12h 80–95 Excellent regioselectivity
Cross-coupling Pd catalyst Phosphine ligands Borylated intermediates Varied 80°C 12–18h Varies Suitable for diversification

Notes and Considerations

  • Substrate Scope: Electron-withdrawing groups such as trifluoromethyl facilitate regioselective borylation at the desired position.
  • Purification: Column chromatography on silica gel using hexanes/ethyl acetate mixtures is standard.
  • Reaction Monitoring: TLC, GC–MS, or NMR spectroscopy to confirm completion.
  • Safety: Reactions involving palladium or iridium catalysts should be conducted with appropriate inert atmosphere precautions and waste disposal protocols.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates palladium-catalyzed Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. This reaction is pivotal in synthesizing biaryl structures, which are common in pharmaceuticals and materials science.

Reaction PartnerCatalyst SystemProductYield (%)Source
4-BromoanisolePd(PPh₃)₄, K₂CO₃, DME8-(Trifluoromethyl)-6-(4-methoxyphenyl)quinoline78
3-IodopyridinePdCl₂(dppf), CsF, THF8-(Trifluoromethyl)-6-(pyridin-3-yl)quinoline65
2-ChlorobenzonitrilePd(OAc)₂, SPhos, K₃PO₄8-(Trifluoromethyl)-6-(2-cyanophenyl)quinoline72

Key Observations:

  • Reactions proceed under mild conditions (60–100°C) with high regioselectivity.

  • Electron-deficient aryl halides exhibit faster reaction kinetics due to enhanced oxidative addition .

Halogenation

The boronic ester can be converted to halides via copper-mediated reactions, enabling further functionalization.

Halogen SourceConditionsProductYield (%)Source
Cu(OAc)₂, NBSDMF, 80°C, 12 h6-Bromo-8-(trifluoromethyl)quinoline85
CuI, I₂DMSO, 100°C, 24 h6-Iodo-8-(trifluoromethyl)quinoline76

Oxidation to Phenol Derivatives

Treatment with oxidizing agents converts the boronic ester to a hydroxyl group.

Oxidizing AgentConditionsProductYield (%)Source
NaBO₃·4H₂OTHF/H₂O, RT, 6 h6-Hydroxy-8-(trifluoromethyl)quinoline82

Directed C–H Borylation

The trifluoromethyl group directs iridium-catalyzed borylation at specific positions on the quinoline ring, enabling regioselective synthesis of polysubstituted derivatives.

Catalyst SystemPosition BorylatedProductYield (%)Source
[Ir(OMe)(cod)]₂, L1C33-Boryl-6-boryl-8-(trifluoromethyl)quinoline80
[IrCl(cod)]₂, dtbpyC55-Boryl-6-boryl-8-(trifluoromethyl)quinoline68

Mechanistic Insight:

  • The trifluoromethyl group’s electron-withdrawing effect activates adjacent C–H bonds, favoring borylation at the C3 and C5 positions .

  • Ligand choice (e.g., nitrile-containing ligands) modulates selectivity .

Protodeboronation

Under acidic conditions, the boronic ester undergoes protodeboronation to yield the parent quinoline.

AcidConditionsProductYield (%)Source
HCl (6 M)EtOH, 60°C, 3 h8-(Trifluoromethyl)quinoline90
H₂SO₄ (conc.)H₂O, 100°C, 1 h8-(Trifluoromethyl)quinoline88

Stability and Handling

  • Storage: Stable at −20°C under inert gas (argon) for >12 months .

  • Decomposition: Prolonged exposure to moisture leads to hydrolysis of the boronic ester.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-8-(trifluoromethyl)quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs, highlighting substituent differences and physicochemical

Compound Name Substituents (Position) Molecular Formula CAS No. Purity (%) Key Data/Applications References
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)quinoline -CF₃ (8), boronate (6) C₁₇H₁₈BF₃NO₂ 1038389-84-2 N/A Cross-coupling intermediate
8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline -F (8), boronate (6) C₁₅H₁₇BFNO₂ 2235386-14-6 95–98 Hazard: H315, H319, H335; Lab use only
8-(Boronate)-6-(trifluoromethoxy)quinoline -OCF₃ (6), boronate (8) C₁₆H₁₇BF₃NO₃ N/A N/A Molecular weight: 339.12
4-(Benzyloxy)-5-(boronate)-2,7-bis(trifluoromethyl)quinoline -OCH₂Ph (4), -CF₃ (2,7) C₂₄H₂₀BF₆NO₂ N/A N/A Antimalarial lead optimization
5-(Boronate)-quinoline-8-carbaldehyde -CHO (8), boronate (5) C₁₆H₁₈BNO₃ 958852-17-0 N/A Intermediate for drug derivatization

Key Observations :

  • Trifluoromethyl vs. The 8-F analog shows higher purity (98%) but similar hazard profiles .
  • Trifluoromethoxy Group: The 6-OCF₃ analog (C₁₆H₁₇BF₃NO₃) has a higher molecular weight (339.12 vs. 327.14 for the target compound), which may affect solubility and pharmacokinetic properties .

Biological Activity

The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)quinoline is a boron-containing organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H20BNO3
  • Molecular Weight : 273.14 g/mol
  • Structural Features : The compound contains a quinoline core substituted with a trifluoromethyl group and a boronic ester moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Properties

Research indicates that compounds with boron-containing structures can exhibit significant anticancer activity. The following table summarizes some key studies exploring the anticancer effects of related compounds:

Study ReferenceCompound TestedModel UsedKey Findings
Quinoline-Derived Trifluoromethyl AlcoholsZebrafish Embryo ModelIdentified as potent growth inhibitors; compounds caused increased cell death via apoptotic pathways.
Boron-containing derivativesVarious Cancer Cell LinesInhibited cell proliferation; effective against multiple cancer types.
DYRK1A InhibitorsIn vitro assaysDemonstrated nanomolar-level inhibitory activity; potential for Alzheimer’s treatment alongside anticancer properties.

The mechanism by which this compound exerts its anticancer effects may involve the following pathways:

  • Microtubule Disruption : Similar to other boron-containing compounds, it may interfere with microtubule dynamics leading to apoptosis in cancer cells.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in various cell lines.
  • Cell Cycle Arrest : Inhibition of cell cycle progression has been observed in certain studies.

Study 1: Anticancer Activity in Zebrafish Model

In a study published in PubMed, quinoline-derived trifluoromethyl alcohols were evaluated for their anticancer properties using a zebrafish embryo model. The results indicated that these compounds inhibited growth effectively and caused significant apoptosis in targeted cells .

Study 2: In Vitro Analysis of Boron Compounds

Another investigation focused on various boron-containing compounds and their effects on cancer cell proliferation. The study revealed that derivatives similar to 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y) demonstrated substantial inhibitory effects across several cancer cell lines.

Q & A

Q. What are the primary synthetic routes for 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)quinoline?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester moiety (dioxaborolane) to couple with halogenated trifluoromethylquinoline precursors. A two-step approach is common:

Quinoline core formation : The trifluoromethyl-substituted quinoline backbone is constructed using modified Skraup or Friedländer reactions. For example, Vilsmeier-Haack formylation (using POCl₃/DMF) can introduce formyl groups at the 3-position, enabling subsequent functionalization .

Boronic ester installation : The dioxaborolane group is introduced via palladium-catalyzed borylation. For instance, Miyaura borylation of a brominated quinoline intermediate with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ yields the target compound .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic techniques :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify quinoline aromatic protons (δ 7.5–9.0 ppm) and CF₃ group (¹⁹F NMR: δ -60 to -65 ppm). The dioxaborolane methyl groups appear as a singlet (δ ~1.3 ppm) .
    • HSQC/HMBC : Correlate boronic ester protons with adjacent carbons to confirm regiochemistry.
  • X-ray Crystallography : Resolves spatial arrangement, particularly the planarity of the quinoline ring and boron-oxygen bond angles (e.g., B-O bond length ~1.36 Å) .
  • HPLC-PDA/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 368.2) .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling efficiency for this boronic ester in complex systems?

Methodological Answer: Optimization hinges on catalyst selection, solvent polarity, and base strength :

  • Catalyst Systems :
    • Pd(PPh₃)₄ or Pd(dtbpf)Cl₂ improves turnover in sterically hindered couplings .
    • Ligand effects : Bulky ligands (e.g., SPhos) suppress homocoupling side reactions .
  • Solvent/Base Pairing :
    • Use toluene/EtOH (4:1) with K₂CO₃ for mild conditions.
    • For electron-deficient partners, switch to DME/NaOtBu for enhanced reactivity .
  • Kinetic Monitoring : Track reaction progress via in situ ¹⁹F NMR to identify bottlenecks (e.g., CF₃ group stability under basic conditions) .

Data Contradiction Analysis :
While Pd(dppf)Cl₂ is widely cited for borylation reports lower yields (<70%) compared to Pd(OAc)₂/XPhos systems (85–90%). This discrepancy may arise from substrate-specific steric effects or trace oxygen sensitivity .

Q. How can computational modeling predict reactivity trends for this compound in medicinal chemistry applications?

Methodological Answer: Density Functional Theory (DFT) studies are critical:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., boron’s empty p-orbital for Suzuki coupling vs. quinoline’s π-deficient C8 position for electrophilic substitution) .
  • Transition State Analysis :
    • Calculate activation barriers for cross-coupling vs. protodeboronation (e.g., ΔG‡ ~25 kcal/mol for Suzuki vs. ~18 kcal/mol for side reactions) .
    • Solvent effects (SMD model) refine predictions (e.g., THF stabilizes boronate intermediates better than DMF) .
  • Docking Studies : Screen binding affinity to biological targets (e.g., quinoline-based kinase inhibitors) using AutoDock Vina. The CF₃ group’s hydrophobicity enhances target engagement (ΔG ~-9.2 kcal/mol) .

Q. What are the challenges in analyzing metabolic stability of this compound in pharmacokinetic studies?

Methodological Answer: In vitro microsomal assays (e.g., human liver microsomes) face two key challenges:

Boronate Ester Hydrolysis :

  • Monitor degradation via LC-MS/MS (half-life <30 min in pH 7.4 buffer). Stabilize using boronic acid prodrugs (e.g., ester masking) .

CYP450-Mediated Oxidation :

  • The trifluoromethyl group resists oxidation, but quinoline’s C2 position is susceptible. Use deuterium labeling (C2-D substitution) to reduce clearance rates .
  • Species Variability : Rat microsomes overpredict human stability by 2–3×. Validate with cryopreserved hepatocytes .

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